2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
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Description
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a derivative of benzimidazole, which is known to interact with a variety of biological targets . .
Mode of Action
As a benzimidazole derivative, it might interact with its targets in a similar way as other benzimidazoles, which typically bind to their targets and modulate their activity . The exact mechanism of interaction and the resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Benzimidazole derivatives are known to influence various biological pathways , but the specific pathways influenced by this compound are yet to be determined.
Pharmacokinetics
The compound is predicted to have a melting point of 8.74°C and a boiling point of 196.46°C at 760 mmHg . Its density is predicted to be 0.92 g/mL . These properties might influence its bioavailability, but further studies are needed to confirm this.
Result of Action
Given its structural similarity to benzimidazole derivatives, it might exhibit similar effects, such as modulating the activity of its targets . .
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMFQRHJLMGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405941 |
Source
|
Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-84-9 |
Source
|
Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.